molecular formula C17H25N3O2 B5313152 N~4~-(2,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(2,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5313152
M. Wt: 303.4 g/mol
InChI Key: OCQSWNXHBPXAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

DMXAA’s mechanism of action is not fully understood. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which are involved in the immune response to cancer. DMXAA has also been shown to disrupt blood vessels in tumors, leading to reduced blood flow and oxygen supply to the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IFN-alpha, as well as other immune system molecules. DMXAA has also been shown to disrupt blood vessels in tumors, leading to reduced blood flow and oxygen supply to the tumor. Additionally, DMXAA has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using DMXAA in lab experiments is its ability to induce the production of cytokines, which can be useful for studying the immune response to cancer. DMXAA’s ability to disrupt blood vessels in tumors can also be useful for studying the effects of reduced blood flow and oxygen supply on tumor growth. However, DMXAA’s mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for DMXAA research. One area of interest is the development of DMXAA-based therapies for cancer. Another area of interest is the development of new drugs that target the same pathways as DMXAA. Additionally, further research is needed to fully understand DMXAA’s mechanism of action and to identify any potential side effects or limitations of its use.

Synthesis Methods

DMXAA can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2,4-dimethylbenzaldehyde with diethyl malonate to form a substituted piperidine intermediate. This intermediate is then reacted with methylamine to form DMXAA. The final product is obtained through purification by recrystallization.

Scientific Research Applications

DMXAA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in various preclinical models, including mouse, rat, and human cancer cell lines. DMXAA has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12-5-6-15(13(2)11-12)18-16(21)14-7-9-20(10-8-14)17(22)19(3)4/h5-6,11,14H,7-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQSWNXHBPXAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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